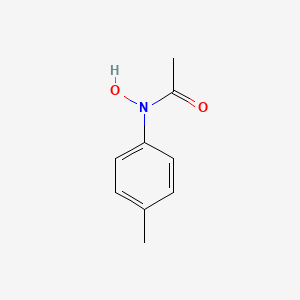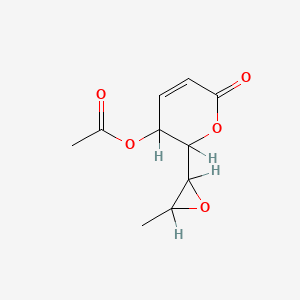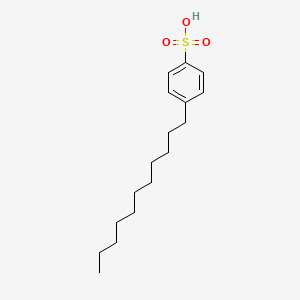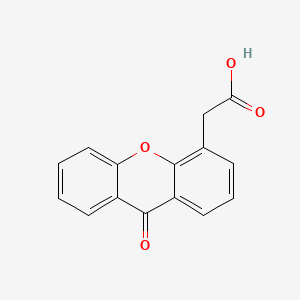
9H-Xanthene-4-acetic acid, 9-oxo-
Übersicht
Beschreibung
9H-Xanthene-4-acetic acid, 9-oxo- is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a derivative of xanthene, a heterocyclic compound that is widely used as a fluorescent dye in biological imaging.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Xanthenes and their derivatives are synthesized through various methodologies, showcasing their versatility in chemical reactions and synthesis. Maia et al. (2020) discussed the synthetic strategies to obtain xanthenes and their derivatives, highlighting the influence of different substituents at position 9 on their chemical and biological properties (Maia et al., 2020). Forastieri et al. (2020) reported a simple synthetic route for compounds containing the xanthenic moiety, emphasizing the wide spectrum of bioactivities associated with these derivatives (Forastieri et al., 2020).
Torregrosa-Chinillach and Chinchilla (2021) presented a metal-free photocatalytic oxidation method for synthesizing xanthones and related compounds, demonstrating the high yields obtained through this environmentally friendly approach (Torregrosa-Chinillach & Chinchilla, 2021).
Biological Activities
The biological activities of xanthene derivatives span across various therapeutic areas. Gul et al. (2022) explored the anticancer potential of xanthones, indicating their importance in developing treatments for cancer due to their diverse pharmacological importance (Gul et al., 2022). Pinto et al. (2005) reviewed the biological and pharmacological effects of natural and synthetic xanthone derivatives, emphasizing their significant antitumor activity and the modulation of specific targets like PKC (Pinto et al., 2005).
Environmental and Material Science Applications
Xanthenes have also been identified in environmental studies, such as the work by Bester and Theobald (2000), who reported the presence of xanthen-9-one in marine and estuarine waters, suggesting its use as a tracer for anthropogenic contamination (Bester & Theobald, 2000). This highlights the compound's relevance not only in biology and chemistry but also in environmental science.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Xanthone derivatives, a class of compounds to which 9h-xanthene-4-acetic acid, 9-oxo- belongs, have been reported to show promising biological activities .
Mode of Action
Xanthone derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Xanthone derivatives have been found to influence a multitude of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Xanthone derivatives have been reported to exhibit a variety of biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-alzheimer activities, and anti-inflammatory activities .
Biochemische Analyse
Biochemical Properties
9H-Xanthene-4-acetic acid, 9-oxo- plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and inflammatory pathways. These interactions often involve binding to the active sites of enzymes, thereby modulating their catalytic activity. Additionally, 9H-Xanthene-4-acetic acid, 9-oxo- can form complexes with certain proteins, altering their conformation and function .
Cellular Effects
The effects of 9H-Xanthene-4-acetic acid, 9-oxo- on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. This compound can modulate gene expression, leading to changes in the levels of various proteins that regulate cell cycle and metabolism. Furthermore, 9H-Xanthene-4-acetic acid, 9-oxo- affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, 9H-Xanthene-4-acetic acid, 9-oxo- exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and RNA, influencing their stability and function . This compound can inhibit or activate enzymes by binding to their active or allosteric sites, respectively. Additionally, 9H-Xanthene-4-acetic acid, 9-oxo- can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9H-Xanthene-4-acetic acid, 9-oxo- have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation. These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of 9H-Xanthene-4-acetic acid, 9-oxo- in animal models have been extensively studied. Different dosages of this compound can lead to varying outcomes. At lower doses, it has been observed to have beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, 9H-Xanthene-4-acetic acid, 9-oxo- can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
9H-Xanthene-4-acetic acid, 9-oxo- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites. These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of 9H-Xanthene-4-acetic acid, 9-oxo-.
Transport and Distribution
The transport and distribution of 9H-Xanthene-4-acetic acid, 9-oxo- within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, 9H-Xanthene-4-acetic acid, 9-oxo- can bind to plasma proteins, influencing its distribution and bioavailability.
Subcellular Localization
The subcellular localization of 9H-Xanthene-4-acetic acid, 9-oxo- is critical for its activity and function. It has been found to localize in the nucleus, where it can interact with DNA and RNA . This localization is often mediated by specific targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments. The activity of 9H-Xanthene-4-acetic acid, 9-oxo- can be influenced by its subcellular distribution, affecting its overall biological effects.
Eigenschaften
IUPAC Name |
2-(9-oxoxanthen-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-13(17)8-9-4-3-6-11-14(18)10-5-1-2-7-12(10)19-15(9)11/h1-7H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGYSGBNWQSGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189087 | |
| Record name | Xanthenone-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35614-21-2 | |
| Record name | Xanthenone-4-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035614212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthenone-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



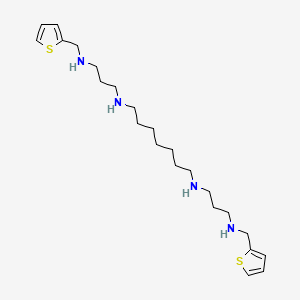
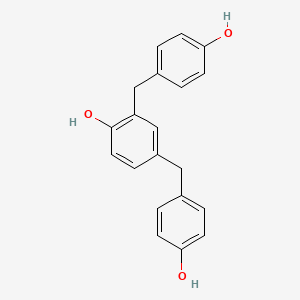

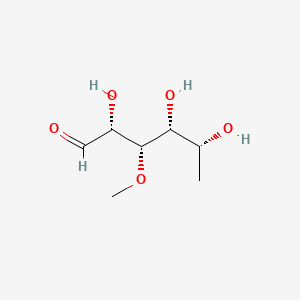
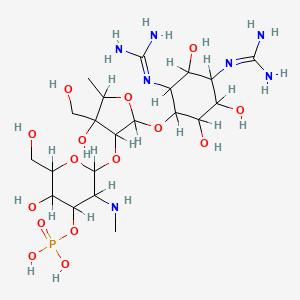
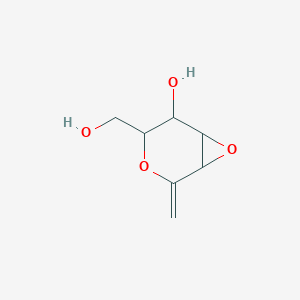
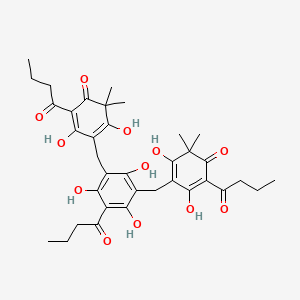


![2,2'-([1,1'-Biphenyl]-4,4'-diyldivinylene)bis(benzenesulphonic) acid](/img/structure/B1202180.png)
